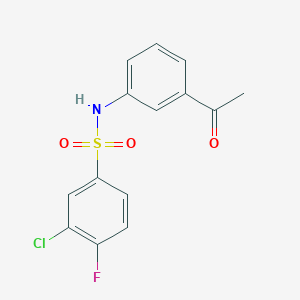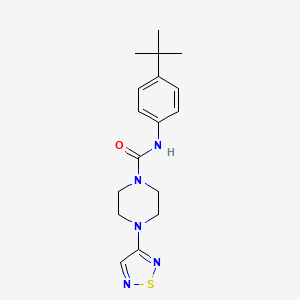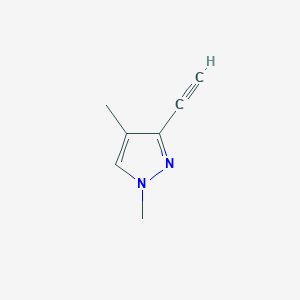
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the acetylated phenyl compound with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogenated aromatic ring reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in molecular docking studies to investigate its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The presence of the sulfonamide group is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Uniqueness
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with various biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-9(18)10-3-2-4-11(7-10)17-21(19,20)12-5-6-14(16)13(15)8-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVKMVMTOGAXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)
![2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2516486.png)
![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)


![1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2516495.png)
![2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2516497.png)
![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2516498.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2516499.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2516500.png)

![methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)
